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(3-Aminopropyl)triphenylphosphonium

Cat. No.: B12297629
M. Wt: 320.4 g/mol
InChI Key: RDVYIDYGKLWXFL-UHFFFAOYSA-N
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Description

Contextualization within Quaternary Phosphonium (B103445) Chemistry

Quaternary phosphonium salts (QPSs) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. researchgate.net These salts are analogues of quaternary ammonium (B1175870) compounds and have been extensively studied for their diverse applications, including as phase-transfer catalysts, ionic liquids, and antimicrobial agents. researchgate.netnih.gov The triphenylphosphonium cation, in particular, is a delocalized lipophilic cation that can facilitate the transport of molecules across biological membranes. nih.gov

(3-Aminopropyl)triphenylphosphonium belongs to this broad class of compounds, with its structure comprising a triphenylphosphonium group, which provides the cationic and lipophilic character, and a three-carbon propyl chain terminating in an amino group. nih.govchemspider.comnih.gov This combination of features distinguishes it from simpler tetraalkyl- or tetraarylphosphonium salts and opens up unique avenues for its application.

Significance of the Aminopropyl Moiety in Molecular Design

The presence of the aminopropyl moiety is a critical feature of this compound, imparting several advantageous properties for molecular design. The primary amine group serves as a versatile chemical handle, allowing for a wide range of chemical modifications. It can readily participate in reactions such as amidation, acylation, and reductive amination, enabling the covalent attachment of this phosphonium salt to other molecules of interest.

Overview of Key Research Trajectories and Applications

Research involving this compound and its derivatives has spanned multiple disciplines, primarily leveraging its unique combination of a lipophilic cation and a reactive functional group.

One significant area of application is in the development of mitochondria-targeted therapeutics. tandfonline.comresearchgate.netnih.gov The delocalized positive charge of the triphenylphosphonium cation facilitates its accumulation within the mitochondria, which have a highly negative membrane potential. tandfonline.comnih.gov By attaching therapeutic agents to the aminopropyl group, researchers can selectively deliver these agents to the mitochondria, a key organelle in cellular metabolism and apoptosis. This strategy has been explored for the development of novel anticancer and antimicrobial agents. tandfonline.comresearchgate.netnih.gov

In the field of materials science, the related compound (3-bromopropyl)triphenylphosphonium bromide has been used to create insoluble bactericidal materials. bas.bg The phosphonium group provides the antimicrobial activity, while the reactive handle allows for its incorporation into larger structures.

Furthermore, derivatives of this compound have been investigated in the context of organic synthesis. Quaternary phosphonium salts are known to act as catalysts in various chemical transformations. researchgate.net The ability to functionalize the aminopropyl group allows for the design of tailored catalysts for specific reactions.

Table 1: Chemical Properties of this compound and its Bromide Salt

Property This compound This compound Bromide
Molecular Formula C21H23NP+ nih.govchemscene.com C21H23BrNP chemspider.comnih.gov
Molecular Weight 320.39 g/mol chemscene.com 400.3 g/mol nih.gov
IUPAC Name 3-aminopropyl(triphenyl)phosphanium nih.gov 3-aminopropyl(triphenyl)phosphanium;bromide nih.gov
CAS Number 698967-00-9 chemscene.combldpharm.com 89996-01-0 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NP+ B12297629 (3-Aminopropyl)triphenylphosphonium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NP+

Molecular Weight

320.4 g/mol

IUPAC Name

3-aminopropyl(triphenyl)phosphanium

InChI

InChI=1S/C21H23NP/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18,22H2/q+1

InChI Key

RDVYIDYGKLWXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Aminopropyl Triphenylphosphonium

Quaternization Reactions involving Triphenylphosphine (B44618) and Aminopropyl Bromide Derivatives

The primary route for the synthesis of (3-Aminopropyl)triphenylphosphonium and its precursors involves the quaternization of triphenylphosphine. This is a type of SN2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks an electrophilic carbon atom in an aminopropyl halide, typically a bromide derivative. A common precursor synthesized through this method is (3-bromopropyl)triphenylphosphonium bromide, which can then be further reacted to yield the desired amino-functionalized compound.

Reaction Conditions and Solvent Selection

The conditions for the quaternization reaction are critical for achieving high yields and purity. The choice of solvent plays a significant role in the reaction's success. Solvents such as toluene, xylene, and acetonitrile (B52724) are frequently used. For instance, the reaction of triphenylphosphine with 1,3-dibromopropane (B121459) can be carried out in refluxing toluene. In some cases, the reaction can proceed without a solvent, particularly with microwave assistance, which can significantly reduce reaction times from hours to minutes. bas.bg

SolventTemperature (°C)Reaction TimeNotes
TolueneReflux5-6 hoursCommonly used for initial quaternization. acs.org
Xylene13020 hoursTraditional heating method. bas.bg
Acetonitrile502 hoursUsed for the synthesis of related 1-hydroxyalkylphosphonium salts. mdpi.com
N,N-Dimethylformamide (DMF)751 hourUsed in the synthesis of related phosphonium (B103445) chloride salts. rsc.org
Dimethyl sulfoxide (B87167) (DMSO)Room Temperature18 hoursFound to be highly efficient for quaternization on solid supports. nih.gov
No Solvent (Microwave)N/A2 minutesOffers a rapid synthesis route. bas.bg

This table presents a selection of solvents and conditions used in the synthesis of this compound and related phosphonium salts, based on available research findings.

Yield Optimization Strategies and Purification Techniques

Optimizing the yield of this compound involves careful control of reaction parameters. The molar ratio of reactants is a key factor; for instance, using an excess of the aminopropyl halide can help drive the reaction to completion. Microwave-assisted synthesis has emerged as a powerful technique for yield optimization, offering significantly shorter reaction times and often leading to higher yields compared to conventional heating methods. bas.bg

Purification of the resulting phosphonium salt is crucial to remove unreacted starting materials and byproducts. A common method is precipitation of the product from the reaction mixture, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture. google.com Washing the filtered solid with a solvent in which the product is insoluble but the impurities are soluble is another effective purification step. For example, after synthesis in toluene, the product can be washed with diethyl ether or acetone. bas.bg

Industrial-Scale Synthesis and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The choice of reactants and solvents becomes more critical due to cost, safety, and environmental considerations. While highly reactive halides might be suitable for lab-scale synthesis, their use on an industrial scale can be problematic due to instability and handling difficulties. google.com

Process optimization for industrial synthesis focuses on maximizing yield, minimizing reaction time, and simplifying the purification process. numberanalytics.com This may involve the use of phase-transfer catalysts, which can facilitate the reaction between reactants in different phases, potentially allowing for the use of less expensive and more environmentally friendly solvents like water. wikipedia.org The recovery and recycling of solvents are also important economic and environmental considerations in large-scale production. google.com Purification techniques such as large-scale crystallization and filtration are standard procedures in industrial settings.

Preparative Strategies for this compound Derivatives

The primary amino group on the this compound moiety serves as a versatile handle for further functionalization, enabling its conjugation to a wide array of molecules for various applications, particularly in the biomedical field.

Functionalization of the Aminopropyl Moiety for Conjugation

The primary amine of this compound can be readily functionalized using a variety of standard amine-reactive chemistries. This allows for its attachment to molecules of interest, such as peptides, proteins, or drug molecules. For example, the amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. This strategy has been used to conjugate triphenylphosphonium to dendrimers for targeted drug delivery to mitochondria. researchgate.net Other methods include reactions with isothiocyanates to form thioureas or with aldehydes and ketones via reductive amination. The development of novel bioconjugation reagents that are specific to primary amines further expands the toolbox for creating functional this compound derivatives. nih.gov

Design and Synthesis of Linker Systems

The linker connecting the this compound core to a cargo molecule can significantly influence the properties and biological activity of the resulting conjugate. The length and chemical nature of the linker can affect the conjugate's solubility, stability, and ability to reach its target. Flexible linkers, such as polyethylene (B3416737) glycol (PEG), are often incorporated to improve the pharmacokinetic properties of the conjugate and can reduce toxicity. researchgate.net

Advanced Characterization Techniques and Computational Studies of 3 Aminopropyl Triphenylphosphonium

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the characterization of (3-Aminopropyl)triphenylphosphonium, offering a window into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR: In the proton NMR spectrum of this compound bromide in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl groups typically appear as a multiplet in the aromatic region, around 7.735 to 7.886 ppm. The methylene (B1212753) protons of the aminopropyl chain exhibit distinct signals. The protons of the methylene group adjacent to the phosphorus atom (P-CH₂) are observed at approximately 4.065 ppm, while the protons of the methylene group adjacent to the amino group (N-CH₂) are found around 3.853 ppm. The central methylene group of the propyl chain (CH₂-CH₂-CH₂) shows a signal at about 2.239 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. For the bromide salt, the ipso-carbon of the phenyl rings shows isotropic chemical shifts at approximately 121.4 and 128.7 ppm. researchgate.net The other phenyl carbons are observed at around 128.3, 130.6, and 135.6 ppm. researchgate.net In a related compound, (3-bromopropyl)triphenylphosphonium bromide, the phenyl carbons appear at 135.2 (d, J=3.0 Hz), 133.6 (d, J=10.1 Hz), 130.5 (d, J=12.6 Hz), and 118.6 (d, J=86.3 Hz) ppm in CDCl₃. The propyl chain carbons resonate at 29.5 (d, J=4.9 Hz), 22.8 (d, J=17.7 Hz), and 21.0 (d, J=53.2 Hz) ppm.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. A single centreband in the ³¹P NMR spectrum confirms the presence of one phosphorus environment. For amino(triphenyl)phosphonium bromide, the chemical shift is observed at δP = +24.4 ppm. researchgate.net The chemical shift can vary depending on the specific salt and solvent used.

Table 1: NMR Spectroscopic Data for this compound and Related Compounds
NucleusCompoundSolventChemical Shift (δ) ppm
¹H (3-Bromopropyl)triphenylphosphonium bromideCDCl₃7.86-7.73 (m, Phenyl), 4.06 (m, P-CH₂), 3.85 (m, N-CH₂), 2.24 (m, -CH₂-)
¹³C Amino(triphenyl)phosphonium bromideSolid121.4, 128.7 (ipso-C), 128.3, 130.6, 135.6 (Phenyl)
¹³C (3-Bromopropyl)triphenylphosphonium bromideCDCl₃135.2, 133.6, 130.5, 118.6 (Phenyl), 29.5, 22.8, 21.0 (Propyl)
³¹P Amino(triphenyl)phosphonium bromideSolid+24.4

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and its derivatives. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI-MS), and Fast Atom Bombardment (FAB-MS) are commonly utilized. researchgate.netmdpi.com ESI-MS is particularly useful for analyzing phosphonium (B103445) salts, which are already charged. researchgate.net The mass spectrum of the cation of this compound would show a prominent peak corresponding to its molecular ion [M]⁺. For instance, the related compound (3-bromopropyl)triphenylphosphonium bromide exhibits a molecular ion peak in its mass spectrum. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, (3-bromopropyl)triphenylphosphonium bromide, shows characteristic absorption bands. chemicalbook.com The P-Ph bonds typically exhibit strong absorptions. The C-H stretching vibrations of the aromatic phenyl groups and the aliphatic propyl chain are also readily identifiable. The N-H stretching vibrations of the primary amine group in this compound would be expected in the region of 3300-3500 cm⁻¹.

UV-Visible Spectroscopy: UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The phenyl groups of the triphenylphosphonium moiety are the primary chromophores. Triphenylphosphine (B44618) itself exhibits absorption maxima in the UV region. nist.govresearchgate.net The UV spectrum of this compound would be expected to be similar to that of other triphenylphosphonium compounds, showing characteristic absorptions due to the phenyl rings. The presence of the aminopropyl group may cause slight shifts in the absorption bands. Studies on related organosilanes with amine groups show characteristic bands around 200 and 260 nm. researchgate.net

Table 2: Spectroscopic Data for this compound and Related Compounds
TechniqueCompoundKey Observations
IR (3-Bromopropyl)triphenylphosphonium bromideCharacteristic P-Ph and C-H stretching vibrations.
UV-Vis TriphenylphosphineAbsorption maxima in the UV region due to phenyl rings.
UV-Vis Amine-containing organosilanesCharacteristic bands around 200 and 260 nm. researchgate.net

Morphological and Size Characterization for Nanoconjugates

When this compound is incorporated into nanoconjugates, techniques that characterize the morphology and size of these nanoscale structures become crucial.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and size of nanoconjugates. SEM provides high-resolution images of the surface topography, while TEM offers detailed internal structure visualization. These techniques would be instrumental in confirming the successful formation of nanoconjugates incorporating this compound and determining their shape, size, and aggregation state.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of nanoparticles and molecules in a solution. researchgate.net By analyzing the fluctuations in scattered light intensity due to the Brownian motion of the particles, DLS can determine the hydrodynamic diameter of the nanoconjugates. This information is vital for understanding the behavior of the nanoconjugates in a liquid medium and for assessing their stability.

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches provide deep insights into the structural and dynamic properties of this compound, guiding the rational design of new materials and understanding their function. These methods are particularly valuable for exploring phenomena that are difficult to observe experimentally.

Prediction of Molecular Conformations and Interactions

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is employed to predict the stable conformations of the this compound cation. These calculations help in understanding the spatial arrangement of the aminopropyl chain relative to the bulky triphenylphosphine head group. The flexibility of the propyl chain allows for various torsional angles, leading to different conformers with distinct energy levels.

The interactions of this compound with other molecules are also a key area of computational investigation. For instance, in the formation of nanofiltration membranes, this compound bromide (ATPPB) is used as a co-reactive additive during interfacial polymerization. researchgate.net Molecular dynamics (MD) simulations have been instrumental in revealing how ATPPB influences the diffusion of amine monomers. researchgate.net These simulations model the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between the phosphonium cation and the monomer units, providing a molecular-level understanding of how these additives control the polymerization process and the final membrane structure. researchgate.net

In another context, the triphenylphosphonium moiety is recognized for its ability to target mitochondria. colab.ws Computational docking studies, a subset of molecular modeling, can be used to predict how the this compound cation interacts with biological membranes and specific protein targets within the mitochondria. These studies are crucial for the design of mitochondria-targeted drugs and probes. colab.ws

Table 1: Predicted Interaction Data for Systems Containing this compound Derivatives

SystemSimulation MethodKey Predicted Interactions
Amphiphilic Carbosilane-Phosphonium Dendrons in Physiological SolutionMolecular Dynamics (MD)Formation of stable micelles driven by the hydrophobic and hydrophilic domains.
Nanofiltration Membrane Synthesis with ATPPBMolecular Dynamics (MD)Regulation of amine monomer diffusion through non-covalent interactions, leading to a more homogeneous polyamide layer. researchgate.net
Mitochondria-Targeted SystemsMolecular DockingElectrostatic interactions between the cationic phosphonium group and the negative mitochondrial membrane potential. colab.wsmdpi.com

Simulation of Supramolecular Assembly

Molecular dynamics simulations are a powerful tool to study the collective behavior and self-assembly of molecules. The amphiphilic nature of molecules derived from this compound makes them excellent candidates for forming ordered supramolecular structures.

A notable example is the study of amphiphilic carbosilane-phosphonium dendrons. nih.govresearchgate.netacs.org In this research, this compound bromide hydrobromide serves as a key building block for the hydrophilic periphery of the dendrons. nih.govresearchgate.netacs.org MD simulations were performed to understand how these dendrons self-assemble in physiological solution. nih.govresearchgate.net The simulations revealed that these dendrons form stable and uniform micelles, and the size of these assemblies is dependent on the dendron's shape. nih.govresearchgate.net The results from the simulations showed a strong correlation with experimental findings from techniques like dynamic light scattering. researchgate.net

These simulations provide a detailed picture of the micellization process, including the arrangement of the dendrons within the micelle, the distribution of the hydrophilic phosphonium groups at the surface, and the hydrophobic core. This information is critical for the application of these nanoparticles in areas like drug delivery and gene therapy. nih.govacs.org

Table 2: Supramolecular Assembly Properties of Dendrons Derived from this compound

Dendron StructureSimulation EnvironmentPredicted Assembly TypeAverage Diameter from MD Simulations (Dmax)
Conical DendronsPhysiological SolutionMicelles6 - 12 nm
Cylindrical DendronsPhysiological SolutionMicelles6 - 12 nm

Data derived from studies on amphiphilic carbosilane-phosphonium dendrons where this compound is a key component of the hydrophilic periphery. researchgate.net

Strategic Applications in Targeted Subcellular Delivery Systems

Mechanistic Elucidation of Mitochondrial Targeting by (3-Aminopropyl)triphenylphosphonium Cations

The ability of this compound cations to accumulate within mitochondria is a well-documented phenomenon, driven by a combination of its chemical nature and the physiological characteristics of the organelle.

Role of Lipophilic Cationic Nature in Membrane Permeation

This compound is a lipophilic, or fat-loving, cation. This characteristic is crucial for its ability to permeate cellular and mitochondrial membranes. The "lipophilic" nature stems from the three phenyl groups attached to the phosphorus atom, which are hydrophobic and readily interact with the lipid bilayers of membranes. The positive charge on the phosphorus atom is delocalized across these bulky phenyl groups, effectively shielding it from water molecules and lowering the energy barrier for partitioning into the hydrophobic core of the membrane. biorxiv.org This allows the cation to move through the phospholipid bilayer without relying on a specific uptake mechanism. biorxiv.org The hydrophobicity of triphenylphosphonium (TPP) derivatives has been shown to be a key determinant of their interaction with mitochondrial membranes. biorxiv.orgnih.gov

Influence of Mitochondrial Transmembrane Potential Gradient

A defining feature of healthy, respiring mitochondria is a significant negative transmembrane potential, typically ranging from -120 to -180 millivolts (mV), with the inside (matrix) being negative relative to the outside. nih.gov This strong electrochemical gradient acts as a powerful driving force for the accumulation of positively charged molecules like the this compound cation.

The accumulation process is stepwise. First, the plasma membrane potential, which is also negative inside (around -30 to -40 mV), leads to an initial concentration of the cation within the cell's cytosol, estimated to be three to five times higher than the extracellular concentration. nih.gov Subsequently, the much larger mitochondrial membrane potential drives a further and more substantial accumulation of the cation inside the mitochondrial matrix, with concentrations potentially reaching 100 to 1000 times that of the cytosol. nih.govresearchgate.net This dramatic concentration effect is a cornerstone of its use as a mitochondrial targeting moiety. The relationship between the membrane potential (ΔΨ) and the ion concentration gradient can be described by the Nernst equation. researchgate.net

Functionalization of Nanoparticle Platforms for Subcellular Delivery

The versatility of this compound allows for its integration into various nanoparticle systems, enhancing their ability to deliver payloads to mitochondria.

Integration with Mesoporous Silica (B1680970) Nanoparticles (MSNPs)

Mesoporous silica nanoparticles (MSNPs) are promising platforms for drug delivery due to their large surface area and tunable pore size. nih.gov By functionalizing the surface of MSNPs with this compound, these nanoparticles can be specifically directed to mitochondria.

In one study, MSNPs were designed to co-deliver an anticancer drug and a therapeutic peptide to tumor cells. The surface of the MSNPs was decorated with a mitochondria-targeted agent containing triphenylphosphonium. scienceopen.comnih.govresearchgate.net This functionalization led to the specific accumulation of the nanoparticles in the mitochondria, where the therapeutic agents were released, inducing damage to both the mitochondria and the cell nucleus, resulting in a synergistic antitumor effect. scienceopen.comnih.gov The use of MSNPs helps to overcome multidrug resistance in cancer cells by ensuring the direct delivery of therapeutic agents to their subcellular target. nih.gov

Conjugation to Quantum Dots (QDs) and other Inorganic Nanoparticles

Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties that make them excellent probes for biological imaging. d-nb.infodoi.org When conjugated with this compound, QDs can be used to specifically label and image mitochondria in living cells. d-nb.info

For example, a mitochondria-targetable fluorescence probe was developed by covalently binding polyethyleneimine-modified CdSe/ZnS QDs with (3-carboxypropyl)triphenylphosphine. d-nb.infodoi.org These modified QDs demonstrated effective mitochondrial targeting in cancer cells, allowing for high-resolution imaging of this organelle. d-nb.info Similarly, triphenylphosphonium has been conjugated to other inorganic nanoparticles, such as those based on boron dipyrromethene (BODIPY), to create mitochondria-targeting agents for photodynamic therapy. rsc.org This approach leverages the targeting ability of TPP to deliver photosensitizers directly to the mitochondria, enhancing the efficacy of the treatment while minimizing off-target effects. rsc.org

Nanoparticle PlatformFunctionalization MoietyApplicationKey Findings
Mesoporous Silica Nanoparticles (MSNPs)This compoundDrug and therapeutic peptide co-deliveryEnhanced antitumor effect through targeted mitochondrial and nuclear damage. scienceopen.comnih.govresearchgate.net
Quantum Dots (QDs)(3-carboxypropyl) triphenylphosphine (B44618)Mitochondrial imagingSuccessful targeting and fluorescence imaging of mitochondria in cancer cells. d-nb.infodoi.org
Paclitaxel (B517696) NanocrystalsTriphenylphosphonium-conjugated Brij 98Overcoming multidrug resistancePreferential accumulation in mitochondria, leading to enhanced cytotoxicity in drug-resistant cancer cells. nih.gov
BODIPY-based NanoparticlesTriphenylphosphoniumPhotodynamic therapyEffective localization within cancer-cell mitochondria and robust photo-induced therapeutic effects. rsc.org

Surface Modification Strategies for Enhanced Internalization

The internalization of drug delivery systems into cells is a critical step for therapeutic efficacy. Surface modification of nanocarriers with this compound has been shown to significantly enhance their uptake. The lipophilic and cationic nature of the TPP group facilitates the crossing of cellular membranes. nih.gov

One strategy involves the conjugation of TPP to the surface of nanoparticles, such as liposomes and dendrimers. acs.orgnih.gov For instance, generation 5 poly(amidoamine) (PAMAM) dendrimers have been successfully modified with TPP. nih.govnih.gov To achieve this, a portion of the primary amine groups on the dendrimer surface is first acetylated to neutralize some of the cationic charge. Subsequently, the acid group of (3-carboxypropyl)triphenylphosphonium (B14145455) bromide is coupled to the remaining primary amines of the acetylated dendrimer. nih.gov This modification has been shown to lead to efficient cellular uptake and specific targeting of mitochondria. nih.gov

Similarly, liposomes, which are versatile nanocarriers, can be "decorated" with TPP moieties to direct them to mitochondria. nih.gov This is often achieved by incorporating a TPP-conjugated lipid, such as TPP–PEG–PE (triphenylphosphonium-polyethylene glycol-phosphatidylethanolamine), into the liposomal bilayer. rsc.org These TPP-modified liposomes have demonstrated enhanced internalization and mitochondrial accumulation. nih.govrsc.org The positive charge of TPP is stabilized by resonance over its three phenyl rings, which, combined with its lipophilicity, allows it to interact with and penetrate the hydrophobic inner mitochondrial membrane. tandfonline.com

The density of TPP on the surface of nanocarriers is a crucial factor influencing both internalization and toxicity. Studies with PAMAM dendrimers have shown that increasing the density of TPP enhances cellular uptake and mitochondrial targeting. bohrium.com However, higher densities can also lead to increased cytotoxicity. bohrium.com The introduction of a polyethylene (B3416737) glycol (PEG) linker between the dendrimer and TPP can mitigate this toxicity without compromising the mitochondrial targeting ability. bohrium.com

Conjugation to Biologically Active Molecules and Peptides

The covalent attachment of this compound to various biologically active molecules and peptides is a key strategy for their targeted delivery and enhanced therapeutic or diagnostic function.

Facilitation of Antioxidant and Drug Delivery to Mitochondria

Mitochondria are a primary site of reactive oxygen species (ROS) production, making them a key target for antioxidant therapies. nih.gov Conjugating antioxidants to the TPP cation allows for their accumulation within mitochondria at concentrations several hundredfold higher than in the cytoplasm, driven by the mitochondrial membrane potential. nih.govscilit.com This targeted delivery significantly enhances the protection of mitochondria from oxidative damage. scilit.com Examples of antioxidants that have been successfully targeted to mitochondria using this approach include ubiquinol (B23937) and α-tocopherol. scilit.com

Beyond antioxidants, this strategy has been extended to various drugs. For instance, the anticancer drug paclitaxel has been incorporated into TPP-modified nanocrystals and liposomes to overcome multidrug resistance in cancer cells. nih.gov These TPP-modified drug delivery systems have shown enhanced cytotoxicity against resistant cancer cells by promoting drug accumulation in the mitochondria. nih.gov Similarly, doxorubicin (B1662922), another chemotherapeutic agent, has been conjugated to TPP to facilitate its delivery to the mitochondria of cancer cells, triggering oxidative stress and apoptosis. nih.gov

Drug/AntioxidantDelivery SystemKey Finding
UbiquinolTPP ConjugateIncreased mitochondrial concentration and protection from oxidative damage. scilit.com
α-TocopherolTPP ConjugateEnhanced delivery to mitochondria. scilit.com
PaclitaxelTPP-modified nanocrystals/liposomesOvercame multidrug resistance in cancer cells. nih.gov
DoxorubicinTPP-conjugated liposomesTriggered oxidative stress and apoptosis in cancer cells. nih.gov
Mitoquinone (MitoQ)TPP-conjugated ubiquinoneScavenges free radicals and reduces lipid peroxidation in mitochondria. researchgate.net

Augmentation of Peptide and Protein Internalization

Certain peptides, known as cell-penetrating peptides (CPPs), have the intrinsic ability to cross cellular membranes. nih.gov Examples include Pep-1 and penetratin. nih.gov The internalization mechanism of these peptides often involves direct interaction with the cell membrane, sometimes leading to the formation of transient pores. nih.gov The conjugation of other peptides and even large proteins to CPPs can facilitate their entry into cells. While not directly involving this compound, the principles of using a carrier molecule to enhance the internalization of peptides and proteins are similar. The positive charge and amphipathic nature of many CPPs are key to their function, analogous to the role of the TPP cation in mitochondrial targeting. nih.govulaval.ca

Design of Fluorescent and Radiometal-Labeled Probes for Mitochondrial Imaging

The TPP cation is an invaluable tool for the development of probes for imaging mitochondria. By attaching a fluorescent dye or a radiolabel to a TPP moiety, researchers can visualize and track mitochondria within living cells. nih.govnih.govharvard.edu

Fluorescent probes, often referred to as TPP-fluorochromes, are created by conjugating TPP to various fluorophores. nih.govharvard.edu For example, TPP has been linked to BODIPY dyes and dansyl groups to create probes that selectively accumulate in mitochondria, allowing for their visualization by fluorescence microscopy. rsc.orgrsc.orgrsc.org The colocalization of these probes with known mitochondrial trackers like MitoTracker dyes confirms their specific mitochondrial localization. nih.govrsc.org Some of these probes are designed to be "smart," meaning their fluorescence properties change in response to the mitochondrial environment, providing information about mitochondrial function. nih.gov

Furthermore, the development of radiolabeled TPP probes has enabled non-invasive imaging of mitochondria in vivo using techniques like Positron Emission Tomography (PET). nih.govharvard.edu For instance, labeling TPP-fluorochromes with fluorine-18 (B77423) ([¹⁸F]) allows for PET/CT imaging of cardiac perfusion deficits, as the probe's accumulation is dependent on mitochondrial function. nih.govharvard.edu

Probe TypeLabelApplication
Fluorescent ProbeBODIPY dyeMitochondrial imaging in living cells. rsc.orgresearchgate.net
Fluorescent ProbeDansyl groupTracking mitochondrial drug uptake. rsc.org
Fluorescent ProbeTAMRA dyeVisualizing mitochondrial localization of TPP conjugates. nih.gov
Radiometal-Labeled ProbeFluorine-18 ([¹⁸F])PET/CT imaging of cardiac perfusion. nih.govharvard.edu

Investigation of Mitochondrial-Associated Biological Processes

The ability of this compound and its derivatives to accumulate in mitochondria makes them powerful tools for studying and modulating mitochondrial functions.

Modulation of Mitochondrial Bioenergetics and Membrane Potential

The accumulation of lipophilic cations like TPP within the mitochondrial matrix can directly impact mitochondrial bioenergetics. nih.govnih.gov The high concentration of these positively charged molecules can lead to a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.govbiorxiv.org This effect is dependent on the concentration and hydrophobicity of the TPP derivative. nih.govresearchgate.net

This modulation of membrane potential can have several consequences. A decrease in ΔΨm can uncouple oxidative phosphorylation, leading to reduced ATP synthesis. nih.govtandfonline.com In some contexts, this is an undesirable side effect, as it can confound the interpretation of experiments using TPP-conjugated probes or drugs. nih.govnih.gov However, this property can also be exploited for therapeutic purposes. For example, the dissipation of the mitochondrial membrane potential in cancer cells can induce apoptosis, making TPP-based compounds potential anticancer agents in their own right. nih.gov

Efforts have been made to design TPP derivatives with reduced impact on mitochondrial bioenergetics for applications where preserving mitochondrial function is crucial. nih.gov For instance, modifying the TPP phenyl rings with electron-withdrawing groups has been shown to abrogate the uncoupling activity without negatively affecting mitochondrial targeting. nih.gov

Induced Production of Reactive Oxygen Species (ROS) in Specific Contexts

The deliberate induction of reactive oxygen species (ROS) at specific subcellular locations represents a sophisticated strategy in chemotherapy and photodynamic therapy. The triphenylphosphonium (TPP) cation, including its this compound derivative, is a key player in this field due to its ability to target mitochondria. mdpi.comnih.gov Mitochondria are central to cellular metabolism and apoptosis, and are also a primary site of endogenous ROS production. youtube.com By delivering agents that amplify oxidative stress within these organelles, it is possible to trigger cell death pathways selectively in pathological cells. nih.govfrontiersin.org

The accumulation of lipophilic TPP cations within the mitochondrial matrix, driven by the large mitochondrial membrane potential, can disrupt normal mitochondrial function. mdpi.com This disruption can lead to an increase in electron leakage from the electron transport chain, particularly at complex I and complex III, which in turn reacts with molecular oxygen to form superoxide (B77818) radicals (O₂•−). youtube.com This initial ROS production can trigger a cascade known as ROS-induced ROS release (RIRR), further amplifying oxidative stress within the mitochondrion. nih.gov

Furthermore, TPP moieties can be conjugated to photosensitizers or other molecules that directly generate ROS upon activation by specific stimuli, such as light. mdpi.com This approach allows for spatio-temporal control over ROS production, enhancing the specificity of the therapeutic effect.

Detailed Research Findings

Research has demonstrated the capacity of various TPP-conjugated systems to induce ROS production in targeted environments. For instance, TPP-functionalized gold nanorod/zinc oxide (CTPP-GNR@ZnO) core-shell nanocomposites have been shown to enhance ROS generation under laser irradiation, highlighting their potential in photodynamic therapy. mdpi.com In another study, an AIE-mito-TPP probe was found to accumulate in the mitochondria of cancer cells, leading to ROS generation, a decrease in mitochondrial membrane potential, and inhibition of ATP production. nih.gov

The following tables summarize key findings from studies investigating ROS production by TPP-containing compounds.

Table 1: ROS Production by TPP-Conjugated Nanocomposites

CompoundContext/Cell LineMethod of ROS DetectionKey FindingReference
CTPP-GNR@ZnO (300 °C) core-shell nanocompositesIn solutionDPBF assay (monitoring absorbance at 410 nm)Effectively enhanced ROS production under 780 nm laser irradiation. mdpi.com
GNR@ZnO core–shell nanocompositesLive cellsH2DCFDA (detects intracellular ROS)Demonstrated weak green fluorescence (indicating ROS) after 780 nm laser irradiation. mdpi.com
Radioluminescent nanoparticles (RLNPs) loaded with Rose Bengal (RB)In solutionEPR, ABDA, DPBF, and NaN3 assaysProduced superoxide (O₂•−) and hydroxyl (•OH) radicals upon X-ray irradiation. nih.gov

Table 2: Effects of TPP-Conjugated Probes on Mitochondrial Function and ROS

CompoundContext/Cell LineObserved EffectReference
AIE-mito-TPP probeCancer cellsAccumulated in mitochondria, induced ROS generation, decreased membrane potential, and inhibited ATP production. nih.gov
TPP-conjugated peptides (TPP3-YrFK)Glioblastoma cells with overproduced ROSMitigated endogenous ROS in mitochondria and cytoplasm, accompanied by a mild, reversible decrease in reduced glutathione. researchgate.net

These findings underscore the versatility of the TPP moiety in designing systems for controlled ROS production. While some TPP-conjugated compounds are designed to act as antioxidants by mitigating existing ROS, others are engineered to induce ROS for therapeutic purposes. mdpi.comresearchgate.net The specific outcome depends on the nature of the molecule attached to the TPP cation and the cellular context.

Roles in Organic Synthesis and Materials Science Research

Catalytic Functions of (3-Aminopropyl)triphenylphosphonium Derivatives

The presence of the quaternary phosphonium (B103445) salt structure is central to the catalytic applications of this compound derivatives. These compounds can function in both biphasic and single-phase reaction systems.

Application as Phase-Transfer Catalysts

Quaternary phosphonium salts, such as this compound, are effective phase-transfer catalysts (PTCs). Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. scienceinfo.comchemicalbull.com

The mechanism involves the phosphonium cation forming an ion pair with a reactive anion from the aqueous phase. nbinno.com Due to the lipophilic nature of the triphenyl groups, this ion pair becomes soluble in the organic solvent, transporting the anion from the aqueous phase to the organic phase where it can react with the organic substrate. nbinno.com After the reaction, the catalyst can return to the aqueous phase to repeat the cycle, thus acting catalytically. nbinno.com This process accelerates reaction rates, often allows for milder reaction conditions, and can reduce the need for hazardous anhydrous solvents. nbinno.com The use of PTCs like phosphonium salts is advantageous in green chemistry as it can enable the use of water and eliminate the need for expensive or toxic solvents and bases. scienceinfo.com

Roles in Homogeneous and Heterogeneous Catalysis

Beyond phase-transfer catalysis, the this compound moiety serves as a crucial component in both homogeneous and heterogeneous catalysis. The aminopropyl group provides a reactive handle for immobilizing catalytically active species onto solid supports.

In heterogeneous catalysis, the 3-aminopropyl group can be used to functionalize supports like silica (B1680970). scispace.com This allows for the covalent attachment of homogeneous catalysts, effectively "heterogenizing" them. For example, metalloporphyrin complexes have been immobilized on 3-aminopropyl-functionalized silica to create solid catalysts for selective oxidation reactions. scispace.com This approach combines the high activity and selectivity of homogeneous catalysts with the major advantages of heterogeneous catalysts, namely the ease of separation from the reaction mixture and the potential for catalyst recycling. scispace.com The phosphonium component itself can also stabilize metal nanoparticles, such as palladium nanoparticles, preventing their aggregation and maintaining their catalytic activity in various reactions. mdpi.com

Integration into Polymeric and Supramolecular Structures

The distinct properties of the this compound group make it a valuable building block for the synthesis of complex macromolecules and self-organizing systems in materials science.

Formation of Self-Assembling Materials and Micelles

Derivatives of this compound are key components in the design of amphiphilic molecules that can spontaneously self-assemble in solution. When incorporated into structures with a contrasting hydrophobic part, such as a long alkyl chain, the resulting amphiphile can form organized supramolecular structures like micelles in aqueous media. nih.govrsc.org

Micelles are aggregates where the hydrophobic portions form a core to minimize contact with water, and the hydrophilic phosphonium heads form an outer shell, or corona, that interfaces with the aqueous environment. mdpi.com This self-assembly is driven by the reduction of the surface area of the insoluble block in the non-solvent. Research on amphiphilic dendrons terminating in triphenylphosphonium groups has shown that these molecules exhibit very low critical micelle concentrations (CMCs), indicating a strong tendency to self-assemble. nih.govacs.org

Development of Amphiphilic Dendrons

Dendrons, which are wedge-shaped sections of a larger dendrimer, are ideal scaffolds for creating precise, monodisperse amphiphiles. nih.gov By placing hydrophobic chains at the focal point of the dendron and hydrophilic triphenylphosphonium groups at its periphery, a well-defined amphiphilic architecture is created. nih.govacs.org

Below is a data table summarizing the self-assembly properties of a series of amphiphilic dendrons with peripheral triphenylphosphonium groups, demonstrating the influence of their structure on micelle formation.

Dendron IDMolecular Structure FeaturesCritical Micelle Concentration (CMC) (μM)Micelle Hydrodynamic Diameter (d_h) (nm)
DnP₁-1C₁₂ 1st Gen. Dendron, 1 x C12 Alkyl Chain4.96.2
DnP₁-1C₁₈ 1st Gen. Dendron, 1 x C18 Alkyl Chain4.17.9
DnP₂-1C₁₂ 2nd Gen. Dendron, 1 x C12 Alkyl Chain3.29.0
DnP₂-1C₁₈ 2nd Gen. Dendron, 1 x C18 Alkyl Chain2.612.1

This table is generated based on data reported in scientific literature regarding amphiphilic carbosilane-phosphonium dendrons. nih.gov

Modification of Membranes for Separation Technologies (e.g., Nanofiltration)

The charged and functional nature of the this compound group makes it a candidate for the surface modification of membranes used in separation technologies like nanofiltration and gas separation. The introduction of phosphonium salts into polymer membranes can alter their surface properties, such as hydrophilicity and charge, which are critical factors influencing membrane performance. researchgate.netsemanticscholar.org

For instance, phosphonium-based poly(ionic liquid)s have been incorporated into membranes for gas separation, where the structure of the phosphonium cation, including the length of its alkyl chains, influences the permeability and selectivity of the membrane for different gases. researchgate.net In the context of water filtration, modifying membrane surfaces can enhance antifouling properties. Quaternary phosphonium salts have been noted for their ability to reduce biofilm formation in reverse osmosis processes, which is a major issue that limits membrane lifespan and efficiency. mdpi.com The positive charge of the phosphonium group can impart a positive surface charge to the membrane, which can be used to selectively reject multivalent cations in water softening applications or to attract and interact with specific solutes.

Utilization as a Versatile Chemical Building Block

This compound is a bifunctional compound that serves as a valuable building block in both synthetic organic chemistry and materials science. Its structure incorporates a lipophilic triphenylphosphonium cation and a reactive primary amine on a propyl linker. This unique combination allows it to be used in a variety of chemical transformations and for the construction of complex molecular architectures.

Reagent in Wittig Reactions

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones. wikipedia.orgnih.gov The key reagent in this transformation is a phosphorus ylide, also known as a phosphorane, which is typically generated by deprotonating a phosphonium salt with a strong base. libretexts.orgmasterorganicchemistry.comlumenlearning.com

The general sequence for a Wittig reaction is as follows:

Phosphonium Salt Formation : Triphenylphosphine (B44618) reacts with an alkyl halide in an S_N2 reaction to form an alkyltriphenylphosphonium salt. masterorganicchemistry.comlumenlearning.comyoutube.com

Ylide Generation : The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to remove a proton from the carbon adjacent to the phosphorus atom, yielding the nucleophilic ylide. libretexts.orgmasterorganicchemistry.com

Olefination : The ylide reacts with a carbonyl compound (aldehyde or ketone). The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. lumenlearning.com

In principle, this compound bromide could serve as a precursor to a functionalized ylide for Wittig reactions. However, the presence of the primary amino group introduces significant chemical challenges. The amino group itself is basic and can be deprotonated or react with other reagents. More importantly, the N-H protons are far more acidic than the C-H protons on the carbon alpha to the phosphorus atom. Therefore, treatment with a strong base would preferentially deprotonate the amino group rather than form the desired ylide.

To utilize this compound in a Wittig-type reaction, the primary amine would need to be protected with a suitable protecting group that is stable to the strongly basic conditions required for ylide formation. After the olefination step, the protecting group could be removed to yield an alkene containing a primary amino group. This multi-step process makes it a less direct reagent for standard Wittig reactions compared to simpler alkyltriphenylphosphonium salts.

Scaffold for the Synthesis of Complex Organic Compounds

The bifunctional nature of this compound makes it an excellent scaffold or linker for assembling complex molecular structures. The terminal primary amine provides a reactive "handle" for covalent attachment, while the triphenylphosphonium cation imparts specific physicochemical properties to the final molecule.

This scaffolding capability is exploited in several areas of research:

Drug Delivery and Targeting : The triphenylphosphonium (TPP) cation is lipophilic and can readily pass through cell membranes. nih.gov It specifically accumulates within mitochondria due to the large negative membrane potential of the inner mitochondrial membrane. nih.gov Researchers have used this compound as a linker to attach therapeutic agents to the TPP moiety, thereby directing the drug specifically to the mitochondria. mdpi.com This strategy is employed to enhance the efficacy of anticancer drugs or antioxidants by concentrating them at their site of action. nih.govmdpi.com The aminopropyl group allows for the formation of stable amide bonds with carboxylic acid groups on drug molecules. nih.govresearchgate.net

Synthesis of Macrocycles : Macrocycles are large ring structures found in many natural products and pharmaceutically active compounds. nih.govsemanticscholar.org The synthesis of these structures often relies on bifunctional linkers to connect different parts of the molecule before the final ring-closing step. nih.govnih.gov The aminopropyl group of the phosphonium salt can participate in reactions such as amide bond formation to build the linear precursor of the macrocycle. nih.gov The bulky and charged nature of the phosphonium group can also influence the conformation and properties of the final macrocyclic structure.

Peptide and Polymer Conjugation : The primary amine allows for straightforward conjugation to peptides, proteins, or synthetic polymers. For example, it can be coupled to the C-terminus of a peptide using standard carbodiimide chemistry. This approach has been used to create TPP-conjugated peptides with enhanced cell penetration and antioxidant properties. nih.gov

The use of this compound as a scaffold is summarized in the table below.

Application AreaRole of this compoundKey Chemical ReactionDesired Outcome
Mitochondrial Drug Targeting Covalently links a therapeutic agent to the TPP cation.Amide bond formation between the amine and a drug's carboxylic acid.Targeted delivery of the drug to mitochondria, increasing local concentration and efficacy. mdpi.com
Macrocycle Synthesis Acts as a structural component or linker in the linear precursor.Amide coupling or other amine-specific reactions to build the chain.Formation of complex cyclic molecules with specific conformations and properties. nih.gov
Peptide Modification Attaches the TPP moiety to a peptide chain.Amidation with the C-terminal carboxyl group of a peptide.Enhanced cellular uptake and targeted delivery of bioactive peptides. nih.gov

Derivatives in Derivatization-Based Analytical Methods

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a strategy used to improve the detection and quantification of analytes. nih.govbohrium.com Many biologically important molecules, such as carboxylic acids and fatty acids, have poor ionization efficiency in the commonly used positive-ion electrospray ionization (ESI) mode and may exhibit poor retention on reversed-phase chromatography columns. nih.govnih.gov

Derivatives of this compound are designed to overcome these challenges. The core principle involves covalently attaching the triphenylphosphonium group, which carries a permanent positive charge, to the target analyte. This "charge-tagging" dramatically enhances the ionization efficiency of the analyte in positive-ion ESI-MS, leading to significantly lower limits of detection. nih.govresearchgate.net

The process typically involves:

Activation of the Analyte : A carboxylic acid on the target molecule (e.g., a fatty acid) is activated using a coupling reagent, such as a carbodiimide (e.g., EDC) or 2-chloro-1-methylpyridinium iodide (CMPI). researchgate.net

Derivatization Reaction : The activated carboxylic acid then reacts with the primary amine of the this compound derivative to form a stable amide bond.

The resulting derivatized analyte now contains a permanently charged TPP tag, making it highly responsive in the mass spectrometer. A well-studied analogue, tris(trimethoxyphenyl)phosphonium (TMPP), functions on the same principle and has been successfully used for the sensitive analysis of carboxylic acids, amines, and other molecules. nih.govresearchgate.net The aminopropyl linker is crucial as it provides the site for the specific and efficient coupling reaction.

The advantages of this derivatization strategy for LC-MS analysis are outlined below.

FeatureAdvantage
Permanent Positive Charge Greatly enhances ionization efficiency in positive-ion ESI-MS, leading to higher sensitivity and lower detection limits. researchgate.net
Increased Hydrophobicity The lipophilic triphenylphosphonium group improves retention on reversed-phase chromatography columns, allowing for better separation of analytes.
Specific Fragmentation The phosphonium tag often produces a characteristic fragment ion upon collision-induced dissociation (CID) in MS/MS experiments, which can be used for selective and confident quantification.
Isotopic Labeling Stable isotope-labeled versions of the phosphonium derivatization reagent can be synthesized and used as internal standards, enabling highly accurate quantification by correcting for matrix effects and variations in ionization. nih.gov

A comparison with other common derivatization reagents used for carboxylic acid analysis is presented in the following table.

Derivatization Reagent ClassPrincipleTarget AnalytesDetection Mode
Phosphonium-based (e.g., TMPP-amine) Introduces a permanent positive charge.Carboxylic acids, amines.Positive-ion ESI-MS. researchgate.net
Pyridinium-based (e.g., APBQ) Introduces a permanent positive charge.Carboxylic acids.Positive-ion ESI-MS. researchgate.net
Hydrazine-based (e.g., 3-NPH) Introduces a readily ionizable group and a chromophore.Carboxylic acids, aldehydes, ketones.Positive-ion ESI-MS, UV. researchgate.net
Amine-based (e.g., 3-picolylamine) Introduces a basic nitrogen that is easily protonated.Carboxylic acids.Positive-ion ESI-MS.

Comparative Analyses and Future Research Directions

Comparison with Other Mitochondria-Targeting Moieties

The effectiveness of a mitochondria-targeting agent is determined by its ability to efficiently and selectively accumulate within the mitochondrial matrix without causing adverse effects. The triphenylphosphonium (TPP) cation is a widely utilized moiety for this purpose due to the large negative membrane potential across the inner mitochondrial membrane. researchgate.net

The basic structure of a mitochondria-targeting agent consists of the targeting moiety, a linker, and a functional moiety (the "cargo"). nih.gov Modifications to any of these components can significantly impact the compound's properties.

Structural analogues of the TPP cation itself have been synthesized to improve its targeting capabilities and reduce potential toxicity. For instance, modifications to the phenyl rings of the TPP group can alter its electron density and, consequently, its interaction with the mitochondrial membrane. nih.gov A systematic study revealed that introducing electron-withdrawing groups to the TPP structure can mitigate the uncoupling of mitochondrial respiration, a known side effect of some TPP-based compounds. nih.gov

The nature of the linker connecting the TPP moiety to its cargo also plays a crucial role. The length and composition of the alkyl chain in alkyltriphenylphosphonium cations, for example, influence their hydrophobicity and, therefore, their uptake by mitochondria. researchgate.net

Besides TPP-based compounds, other cationic systems are employed for mitochondrial targeting. These include rhodamine and various heterocyclic cations. nih.gov Peptides rich in positively charged amino acids like arginine and lysine, as well as hydrophobic residues, have also been developed as mitochondria-targeting agents. nih.gov

The efficiency and selectivity of these different systems can vary. TPP cations are known to readily penetrate the phospholipid bilayer and accumulate within mitochondria, driven by the membrane potential. researchgate.net This accumulation can be substantial, making TPP a highly effective targeting moiety. biorxiv.orgresearchgate.net However, the high concentration can sometimes lead to off-target effects.

The table below provides a comparative overview of different mitochondria-targeting systems.

Targeting MoietyMechanism of UptakeAdvantagesDisadvantages
Triphenylphosphonium (TPP) Cations Driven by mitochondrial membrane potential.High accumulation in mitochondria. researchgate.netCan cause mitochondrial uncoupling. nih.gov
Rhodamines Accumulate in mitochondria based on membrane potential.Fluorescent properties aid in visualization.Potential for phototoxicity.
Mitochondria-Targeting Peptides Utilize specific transporters or membrane interactions.Can offer high specificity. nih.govMay have lower cell permeability.
Heterocyclic Cations Driven by mitochondrial membrane potential.Diverse chemical structures possible.Efficiency can be variable. nih.gov

Advancements in Research Methodologies

The development of sophisticated research methods is paramount to understanding the behavior of mitochondria-targeting compounds like (3-Aminopropyl)triphenylphosphonium.

Precisely determining the location and concentration of a compound within a cell is crucial for evaluating its efficacy and potential toxicity. Several techniques are employed for this purpose:

Fluorescence Microscopy: Conjugating the TPP moiety to a fluorescent dye allows for the direct visualization of its accumulation within mitochondria. nih.govbiorxiv.orgresearchgate.net Co-localization studies with known mitochondrial markers, such as MitoTracker Green FM, confirm the specific targeting of the compound. nih.gov

Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of the compound in isolated mitochondria and other cellular fractions, providing a more precise measure of accumulation.

To understand the mechanisms of action and the physiological consequences of mitochondrial targeting, researchers rely on a variety of experimental models:

In Vitro Models: These include isolated mitochondria, cultured cells, and three-dimensional organoids. biorxiv.orgresearchgate.netresearchgate.net These models are invaluable for initial screening, mechanistic studies of uptake and toxicity, and for establishing in vitro-in vivo correlations (IVIVCs). nih.gov For example, the effect of TPP derivatives on mitochondrial respiration can be directly measured in isolated mitochondria. nih.gov

In Vivo Models: Animal models, such as rodents, are essential for studying the biodistribution, efficacy, and potential systemic effects of mitochondria-targeted compounds in a whole organism. nih.gov Recent research has also validated TPP as a mitochondrial targeting motif in plants, opening up new avenues for agricultural applications. biorxiv.orgresearchgate.net

Emerging Research Avenues for this compound

The unique properties of this compound and its derivatives continue to inspire new areas of research. One promising direction is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. By attaching both a therapeutic agent and an imaging probe to the APTP scaffold, it may be possible to simultaneously treat and monitor diseases associated with mitochondrial dysfunction.

Furthermore, the ability to selectively deliver molecules to mitochondria opens up possibilities for manipulating specific mitochondrial processes. For instance, TPP-conjugated inhibitors have been used to selectively target mitochondrial DNA gyrase in plants, providing a powerful tool for studying mitochondrial retrograde signaling. biorxiv.orgresearchgate.net This approach could be adapted to investigate a wide range of mitochondrial functions in various organisms.

As our understanding of the intricate roles of mitochondria in health and disease expands, the development and application of precisely targeted molecules like this compound will undoubtedly play an increasingly important role in advancing biomedical science.

Design of Multi-Targeting and Multi-Functional Systems

The design of molecules capable of interacting with multiple biological targets or performing several functions simultaneously is a burgeoning area of research. The this compound moiety is an exemplary scaffold for such endeavors due to its inherent properties. The positively charged TPP cation facilitates the accumulation of conjugated molecules within mitochondria, the cell's powerhouse, by exploiting the large mitochondrial membrane potential. nih.govnih.gov This targeting is a critical first step in many multi-targeting strategies.

The primary amine group on the propyl linker serves as a versatile chemical handle for the covalent attachment of a wide array of functional moieties. nih.gov This allows for the creation of multi-functional systems where the TPP group acts as a delivery vehicle to the mitochondria, and the attached molecule executes a specific therapeutic or diagnostic function.

One promising strategy involves the conjugation of this compound to nanocarriers like poly(amidoamine) (PAMAM) dendrimers. nih.govnih.gov Research has shown that the density of TPP cations conjugated to these dendrimers significantly influences their cellular uptake and mitochondrial targeting efficiency. nih.gov For instance, studies with G4-NH2 dendrimers revealed that increasing the number of TPP units enhances internalization and mitochondrial localization in human alveolar carcinoma cells (A549). nih.gov This demonstrates the potential to fine-tune the properties of a multi-targeting system by controlling the degree of functionalization.

Future research will likely focus on conjugating this compound with various bioactive molecules to create synergistic effects. For example, attaching it to chemotherapeutic agents could enhance their efficacy by delivering them directly to the mitochondria of cancer cells, thereby inducing apoptosis more effectively. mdpi.commdpi.com Similarly, linking it to antioxidants could provide targeted protection against mitochondrial oxidative stress, a key factor in many neurodegenerative diseases.

The table below summarizes key findings from studies on TPP-conjugated systems, highlighting the role of the TPP moiety in creating multi-functional platforms.

SystemAttached MoietyKey FindingsReference
G4-NH2 PAMAM DendrimerTriphenylphosphonium (TPP)Increased TPP density enhances cellular uptake and mitochondrial targeting. nih.gov
Poly(ethyleneimine) NanoparticlesDecyltriphenylphosphoniumEfficiently encapsulates and delivers doxorubicin (B1662922) and chloroquine (B1663885) to mitochondria, enhancing antineoplastic activity. mdpi.com
Hydroxycamptothecin (HCPT)Triphenylphosphonium (TPP)TPP-HCPT conjugate shows improved mitochondrial targeting and anti-tumor efficacy in breast cancer models. mdpi.com
ResveratrolTriphenylphosphonium (TPP)TPP-resveratrol conjugate exhibits enhanced cytotoxicity in breast cancer cells by inducing apoptosis and mitochondrial membrane potential loss. researchgate.net

Exploration in Novel Material Science Applications

The unique chemical structure of this compound also makes it a valuable component in the development of novel materials. The phosphonium (B103445) salt character imparts properties such as thermal stability and ionic conductivity, which are desirable in various material science applications.

One area of exploration is in catalysis. Triphenylphosphine (B44618) and its derivatives are well-established ligands and catalysts in organic synthesis. Porous monoliths grafted with triphenylphosphine have been successfully used as catalysts for Michael addition reactions in continuous flow systems. vapourtec.com The presence of the aminopropyl group in this compound offers a convenient point for grafting the phosphonium moiety onto solid supports, such as silica (B1680970) or polymers. This could lead to the development of highly reusable heterogeneous catalysts for a variety of chemical transformations. The surface of nanoparticles, for example, can be modified by grafting silane (B1218182) coupling agents like (3-aminopropyl)triethoxysilane (APTES), which contains a similar aminopropyl group, to enhance the interaction between an inorganic core and an organic functional layer. rsc.org

Furthermore, phosphonium salts are increasingly being investigated as ionic liquids. These materials are salts with low melting points that exist as liquids at or near room temperature. They possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive for applications in batteries, as lubricants, and in nanoparticle stabilization. The this compound cation, with its combination of a bulky organic cation and a reactive amine, could be a precursor to novel task-specific ionic liquids. The amine group could be further functionalized to introduce specific properties, such as enhanced catalytic activity or specific analyte recognition.

The table below presents examples of how phosphonium salts are utilized in material science, suggesting potential applications for this compound.

Application AreaMaterial TypeFunction of Phosphonium Salt
CatalysisTriphenylphosphine-grafted monolithsActs as a heterogeneous catalyst for Michael addition. vapourtec.com
CatalysisChlorosulphonic acid immobilized on magnetic nanoparticles(3-aminopropyl)trialkoxysilanes used for grafting functional groups. rsc.org
Material SynthesisChalcogenidesUsed in the synthesis of sulfides and selenides.
NanotechnologyPalladium NanoparticlesActs as a stabilizer for catalytically active nanoparticles.

Predictive Computational Design for Advanced Applications

Computational modeling has become an indispensable tool in modern chemistry and materials science, enabling the prediction of molecular properties and the rational design of new functional molecules and materials. For a molecule as versatile as this compound, computational methods can provide invaluable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations, for example, can be employed to understand the electronic structure, reactivity, and intermolecular interactions of the compound. mdpi.com Computational spectroscopy, which simulates spectra based on theoretical models, can be used to analyze the vibrational properties and confirm the structure of this compound and its derivatives. Studies on similar molecules, such as aminopropyl-alkoxysilanes, have shown that DFT calculations can accurately predict inelastic neutron scattering spectra, revealing details about non-covalent interactions like hydrogen bonding. mdpi.com

For multi-targeting drug delivery systems, molecular modeling can be used to simulate the interaction of TPP-conjugated molecules with biological membranes and target proteins. rsc.orgresearchgate.net These simulations can help in optimizing the length and composition of the linker between the TPP moiety and the active drug molecule to ensure proper folding and efficient targeting. By predicting binding affinities and conformational changes, computational models can accelerate the design of more effective therapeutic agents.

In the realm of material science, computational methods can be used to predict the properties of novel materials incorporating this compound. For instance, simulations can help in designing ionic liquids with desired viscosity, conductivity, and thermal stability. They can also be used to model the catalytic activity of phosphonium-grafted materials, providing insights into reaction mechanisms and helping to optimize catalyst design.

The future of advanced applications for this compound will likely involve a synergistic approach that combines predictive computational design with targeted experimental synthesis and characterization. This will enable the rapid development of novel multi-functional systems and materials with tailored properties for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.